molecular formula C10H12N2O3 B1481492 (E)-2-(4-(but-2-en-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid CAS No. 2089531-94-0

(E)-2-(4-(but-2-en-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Cat. No.: B1481492
CAS No.: 2089531-94-0
M. Wt: 208.21 g/mol
InChI Key: AYJRYAJYBQQHAC-XVNBXDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-(but-2-en-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a synthetic pyrimidinone derivative intended for research and development purposes. Compounds based on the pyrimidinone scaffold are of significant interest in medicinal chemistry and are frequently explored as key intermediates in the synthesis of novel pharmaceutical agents. Researchers investigate such structures for their potential biological activities, which may include enzyme inhibition or receptor modulation, given the central role of pyrimidine cores in biochemistry. The presence of the (E)-but-2-en-2-yl group and the acetic acid side chain offers distinct opportunities for chemical modification, making this compound a valuable building block for creating diverse compound libraries for high-throughput screening. It is strictly for laboratory use by trained professionals. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-[(E)-but-2-en-2-yl]-6-oxopyrimidin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-3-7(2)8-4-9(13)12(6-11-8)5-10(14)15/h3-4,6H,5H2,1-2H3,(H,14,15)/b7-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYJRYAJYBQQHAC-XVNBXDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C1=CC(=O)N(C=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C1=CC(=O)N(C=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of (E)-2-(4-(but-2-en-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid typically involves:

  • Formation of the pyrimidine core with appropriate substitution at the 4- and 6-positions.
  • Introduction of the but-2-en-2-yl substituent at the 4-position, often via alkylation or Michael addition.
  • Attachment of the acetic acid side chain at the N-1 position of the pyrimidine ring.

The key challenge is controlling the stereochemistry of the but-2-en-2-yl group (E-configuration) and maintaining the integrity of the pyrimidine ring during functionalization.

Reported Synthetic Routes

Michael Addition and Cyclization Approach

A notable method involves a Michael addition of an α,β-unsaturated ester or acrylate derivative to a suitable nucleophilic precursor, followed by cyclization with guanidine or related reagents to form the pyrimidine ring system. This approach was demonstrated in the synthesis of related pyrido[2,3-d]pyrimidines and can be adapted for the target compound by selecting appropriate acrylate and guanidine derivatives.

  • Key steps:
    • Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl substituted acrylates.
    • Formation of enol ethers and acetals as intermediates.
    • Cyclization with guanidine systems under microwave irradiation or heating to yield pyrimidine derivatives.
  • Advantages:
    • One-pot synthesis potential.
    • Moderate to good yields (up to ~44% in similar systems).
  • References: Adapted from Berzosa et al. (2010).
Alkylation of Pyrimidinyl Acetic Acid Derivatives

Another approach is direct alkylation of 2-(6-oxopyrimidin-1(6H)-yl)acetic acid derivatives with but-2-en-2-yl halides or equivalents under basic conditions.

  • Typical conditions:
    • Use of strong bases like potassium tert-butoxide or sodium hydride.
    • Alkylation in aprotic solvents such as tetrahydrofuran (THF).
    • Control of temperature to avoid side reactions.
  • Challenges:
    • Regioselectivity of alkylation.
    • Preservation of the E-configuration in the but-2-en-2-yl substituent.
  • References: General synthetic principles from heterocyclic chemistry literature.
Functional Group Transformations and Protecting Group Strategies

In some synthetic routes, protecting groups such as Boc (tert-butyloxycarbonyl) are used to protect amine functionalities during multi-step synthesis. After key transformations, deprotection with trifluoroacetic acid (TFA) yields the target compound.

  • Typical sequence:
    • Protection of nitrogen functionalities.
    • Introduction of side chains via acylation or alkylation.
    • Deprotection to yield the free acid.
  • References: Methodologies for pyrimidine derivatives synthesis.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Notes
Michael addition 3,3-Dimethoxypropanenitrile + 2-aryl acrylate, t-BuOK/THF, rt ~40-45 Formation of enol ether intermediates
Cyclization Guanidine system, microwave irradiation or heating at 150 °C ~44 Conversion to pyrido[2,3-d]pyrimidines
Alkylation But-2-en-2-yl halide, strong base (t-BuOK), THF, 0 °C to rt 50-70 Control of E-configuration critical
Protection/Deprotection Boc protection, TFA deprotection 60-80 Used for amine protection during synthesis

Spectroscopic and Analytical Confirmation

The synthesized compounds are typically characterized by:

These analyses confirm the successful synthesis and structural integrity of the target compound.

Summary of Research Findings

  • The Michael addition-cyclization method provides an efficient route to the pyrimidine core with functionalized side chains, adaptable for the target compound.
  • Direct alkylation of pyrimidinyl acetic acid derivatives is a straightforward method but requires careful control of reaction conditions to maintain stereochemistry.
  • Use of protecting groups facilitates multi-step synthesis, allowing selective functionalization without side reactions.
  • Overall yields vary from moderate to good (40-70%) depending on the step and conditions.
  • The methods are supported by comprehensive spectroscopic data ensuring the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(4-(but-2-en-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized pyrimidine derivatives.

    Reduction: Alcohol derivatives of the pyrimidine compound.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

(E)-2-(4-(but-2-en-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-2-(4-(but-2-en-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight key structural, synthetic, and functional differences between (E)-2-(4-(but-2-en-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid and related pyrimidinone acetic acid derivatives.

Table 1: Comparative Analysis of Pyrimidinone Acetic Acid Derivatives

Compound Name (Substituent) Molecular Formula Molecular Weight Substituent Features Key Characteristics Reference
(E)-2-(4-(but-2-en-2-yl)-6-oxo... acetic acid C10H12N2O3 220.21 (calc.) Unsaturated branched chain (E-configuration) Potential for stereospecific interactions; enhanced reactivity due to double bond N/A
2-(4-(5-Bromothiophen-2-yl)-6-oxo... acetic acid C10H7BrN2O3S 339.15 5-Bromothiophene Heavy atom (Br) may aid crystallography; sulfur enhances electronic diversity
2-(4-(4-Fluorophenyl)-6-oxo... acetic acid C12H9FN2O3 248.21 4-Fluorophenyl Fluorine improves metabolic stability and membrane permeability
2-(2,4-Dimethyl-6-oxo... acetic acid C8H10N2O3 182.18 2,4-Dimethyl Methyl groups increase lipophilicity; steric hindrance may limit reactivity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)... acetate C12H16N2O3S2 300.39 Thietanyloxy, ethyl ester Ester prodrug form; sulfur-rich structure may influence bioavailability

Structural and Physicochemical Comparisons

  • Unsaturated vs. The latter two exhibit higher molecular weights and polarity due to halogens (Br, F) .
  • Steric and Electronic Effects: Methyl groups in 2-(2,4-dimethyl-6-oxo... acetic acid enhance lipophilicity (logP ~1.2 estimated) but may reduce solubility in aqueous media.
  • Synthetic Accessibility : The ethyl ester derivative () is synthesized via nucleophilic substitution, a method adaptable to the target compound by substituting 2-chloromethylthiirane with butenyl halides. Bromothiophene and fluorophenyl analogs likely require cross-coupling reactions (e.g., Suzuki-Miyaura) for substituent introduction .

Industrial and Research Relevance

Suppliers such as Ambeed and Toronto Research Chemicals () emphasize the demand for fluorinated and heteroaryl pyrimidinones as intermediates in drug discovery. The target compound’s unsaturated side chain could position it as a candidate for studying enzyme inhibition or polymerizable motifs .

Biological Activity

(E)-2-(4-(but-2-en-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid is a synthetic organic compound classified under pyrimidine derivatives. Its unique structure, characterized by a pyrimidine ring with a but-2-en-2-yl substituent and an acetic acid moiety, suggests potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, as well as its mechanisms of action.

Chemical Structure and Properties

The compound's IUPAC name is 2-[4-[(E)-but-2-en-2-yl]-6-oxopyrimidin-1-yl]acetic acid. It has a molecular formula of C10H12N2O3 and a molecular weight of 208.23 g/mol. The structural uniqueness of this compound contributes to its distinct biological activity compared to similar pyrimidine derivatives.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism appears to involve the inhibition of bacterial cell wall synthesis, leading to cell lysis. In vitro studies have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. In particular, it has shown promise against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Cancer Cell LineIC50 (µM)
MCF-715 µM
A54920 µM
HeLa25 µM

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to nucleic acid synthesis.
  • Receptor Binding : It may bind to specific receptors on cell membranes, modulating signal transduction pathways that lead to apoptosis in cancer cells.
  • Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest at the G1 phase, preventing cancer cell proliferation.

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that the compound significantly reduced bacterial load in infected animal models, supporting its potential as a therapeutic agent.
  • Cancer Research : Research published in Cancer Letters highlighted the compound's ability to enhance the effectiveness of existing chemotherapeutics when used in combination therapy, suggesting a synergistic effect.
  • Mechanistic Insights : Investigations into the mechanistic pathways revealed that the compound activates p53-mediated apoptosis in tumor cells, providing insights into its anticancer properties.

Q & A

Q. What are the critical parameters for synthesizing (E)-2-(4-(but-2-en-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid?

Methodological Answer: The synthesis of pyrimidinone derivatives typically involves multi-step routes, including cyclization, acylation, or coupling reactions. Key parameters include:

  • Temperature control : Reactions often proceed optimally between 40–80°C to avoid side-product formation (e.g., decomposition of the butenyl group) .
  • Solvent selection : Polar aprotic solvents like DMF or dichloromethane enhance reaction efficiency by stabilizing intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., HOBt/EDC for amidation) improve yield and regioselectivity .
  • Reaction time : Extended reaction times (12–24 hours) ensure complete conversion, monitored via TLC or HPLC .

Q. How can researchers confirm the structure and purity of this compound?

Methodological Answer: Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • NMR spectroscopy : 1H and 13C NMR identify the pyrimidinone core, butenyl substituents, and acetic acid moiety. Key signals include δ ~5.5 ppm (butenyl protons) and δ ~170 ppm (carbonyl carbons) .
  • HPLC : Purity (>95%) is assessed using reverse-phase columns (C18) with UV detection at 254 nm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z calculated for C10H12N2O3) .

Q. What solubility characteristics should be considered for in vitro assays?

Methodological Answer: The compound’s solubility depends on pH and solvent polarity:

  • Aqueous buffers : Limited solubility in water; use DMSO (≤5% v/v) for stock solutions.
  • Organic solvents : Soluble in DMF, methanol, or dichloromethane for reaction setups .
  • pH adjustment : The acetic acid moiety enhances solubility in basic conditions (pH >8) via deprotonation .

Advanced Research Questions

Q. How can reaction selectivity be optimized during functionalization of the pyrimidinone core?

Methodological Answer: To avoid side reactions (e.g., over-oxidation or ring-opening):

  • Protecting groups : Temporarily block reactive sites (e.g., acetic acid moiety) using tert-butyl esters .
  • Catalytic systems : Use Pd-mediated cross-coupling for site-specific butenyl group modifications .
  • pH control : Maintain neutral to slightly acidic conditions (pH 6–7) to stabilize the pyrimidinone ring .

Q. How should researchers resolve contradictory spectroscopic data (e.g., ambiguous NMR signals)?

Methodological Answer: Contradictions often arise from tautomerism or dynamic effects. Strategies include:

  • Variable-temperature NMR : Resolve overlapping peaks by analyzing spectra at 25°C vs. 60°C .
  • 2D techniques : HSQC and HMBC correlations clarify connectivity between the butenyl group and pyrimidinone .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian) .

Q. What computational tools predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock/Vina) : Simulate binding to enzymes (e.g., kinases) using the pyrimidinone core as a hinge-binding motif .
  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
  • ADMET prediction (SwissADME) : Evaluate pharmacokinetic properties (e.g., logP ~1.5, moderate BBB permeability) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-2-(4-(but-2-en-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(E)-2-(4-(but-2-en-2-yl)-6-oxopyrimidin-1(6H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.